molecular formula C12H20N2O3 B2937715 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid CAS No. 1909308-76-4

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid

Cat. No.: B2937715
CAS No.: 1909308-76-4
M. Wt: 240.303
InChI Key: RMDKLJYORYQNMI-UHFFFAOYSA-N
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Description

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid is a synthetic organic compound with significant potential across various scientific disciplines. This compound features a unique structure that includes an ethoxymethyl group, a pyrazole ring, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the pyrazole core – This involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxymethyl group.

  • Step 2: : Introduction of the propanoic acid side chain – This is achieved by a Friedel-Crafts acylation reaction, using propanoic acid chloride as the acylating agent.

Industrial Production Methods

  • Large-scale production typically utilizes a continuous flow system to ensure consistent product quality.

  • Catalysts like pyridine are used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidizing agents such as potassium permanganate can convert the methyl groups into carboxylic acids.

  • Reduction: : Lithium aluminium hydride can reduce the pyrazole ring, altering its electronic properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Chlorine gas in the presence of a Lewis acid like aluminium chloride.

Major Products

  • Oxidation products include carboxylic acids.

  • Reduction products lead to modified pyrazole derivatives.

  • Substitution reactions yield functionalized pyrazole compounds.

Scientific Research Applications

3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid finds applications across various fields:

  • Chemistry: : As a precursor in the synthesis of complex organic molecules.

  • Biology: : As a probe to study enzyme interactions due to its unique structure.

  • Medicine: : Potential use in drug discovery for anti-inflammatory and analgesic properties.

  • Industry: : Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes such as cyclooxygenase and lipoxygenase.

  • Pathways: : Inhibition of enzyme activity, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

When compared to similar compounds, 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid stands out due to its unique combination of an ethoxymethyl group and a propanoic acid moiety. Similar compounds include:

  • 3-[1-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.

  • 3-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.

By understanding the structure and function of this compound, scientists can explore its full potential in various applications. Hope this gave you an interesting window into a fascinating world!

Properties

IUPAC Name

3-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-17-7-14-10(4)11(9(3)13-14)6-8(2)12(15)16/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKLJYORYQNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(C(=N1)C)CC(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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